(E)-2-methyl-3-phenylbut-2-enoic acid
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Overview
Description
“(E)-2-methyl-3-phenylbut-2-enoic acid” is an organic compound with the following structural formula:
(E)-2-methyl-3-phenylbut-2-enoic acid
It belongs to the class of unsaturated carboxylic acids and is an isomer of ferulic acid. Ferulic acid is abundant in plant cell walls and has various biological activities. Our compound, this compound, shares some similarities with ferulic acid but exhibits distinct properties.
Preparation Methods
Synthetic Routes:: The synthesis of (E)-2-methyl-3-phenylbut-2-enoic acid involves several methods. One common approach is through the condensation of 2-methyl-3-phenylpropanal with malonic acid followed by decarboxylation. The reaction proceeds as follows:
Industrial Production:: Industrial-scale production typically involves catalytic processes, such as protodeboronation of pinacol boronic esters . detailed conditions and commercial methods remain proprietary.
Chemical Reactions Analysis
Reactions::
Oxidation: (E)-2-methyl-3-phenylbut-2-enoic acid can undergo oxidation reactions, yielding various products.
Reduction: Reduction of the double bond leads to saturated derivatives.
Substitution: Substitution reactions occur at the phenyl ring or the carboxylic acid group.
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Employ reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon).
Substitution: Acid chlorides or anhydrides react with the carboxylic acid group.
- Oxidation: Hydroxylation or formation of carboxylic acids.
- Reduction: Saturated derivatives.
- Substitution: Various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its antioxidant properties and potential health benefits.
Medicine: Studied for its anti-proliferative and anti-migratory effects in lung cancer cells .
Mechanism of Action
The exact mechanism remains an active area of research. (E)-2-methyl-3-phenylbut-2-enoic acid likely modulates cellular pathways by affecting protein phosphorylation, gene expression, and oxidative stress responses.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(E)-2-methyl-3-phenylbut-2-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13)/b9-8+ |
InChI Key |
QXMYQAUGBLHFFT-CMDGGOBGSA-N |
Isomeric SMILES |
C/C(=C(/C)\C(=O)O)/C1=CC=CC=C1 |
Canonical SMILES |
CC(=C(C)C(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
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